Ethyl 4-fluorobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-fluorobut-2-enoate is an organic compound with the molecular formula C6H9FO2 and a molecular weight of 132.13 g/mol . This compound is a fluorinated ester, which is a derivative of crotonic acid. It is used in various chemical reactions and has applications in scientific research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-fluorobut-2-enoate can be synthesized through a phase transfer catalyzed fluorination process. One common method involves the bromination of esters of crotonic acid using a free radical procedure, followed by a phase transfer catalyzed fluorination . For example, a solution of (E)-ethyl 4-bromobut-2-enoate in acetonitrile is reacted with silver fluoride under a nitrogen atmosphere in the dark. The reaction mixture is stirred at room temperature for 24 hours .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-fluorobut-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-fluorobut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-fluorobut-2-enoate involves its interaction with various molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and stability. These interactions can influence the compound’s behavior in biological systems and its effectiveness in chemical reactions .
Comparison with Similar Compounds
Ethyl 4-bromobut-2-enoate: A precursor in the synthesis of ethyl 4-fluorobut-2-enoate.
Ethyl crotonate: A non-fluorinated analog used in similar chemical reactions.
Mthis compound: A methyl ester analog with similar properties.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C6H9FO2 |
---|---|
Molecular Weight |
132.13 g/mol |
IUPAC Name |
ethyl 4-fluorobut-2-enoate |
InChI |
InChI=1S/C6H9FO2/c1-2-9-6(8)4-3-5-7/h3-4H,2,5H2,1H3 |
InChI Key |
FUQNDTQEJQPNFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.